Biphenyl-4-yl-(3-methylphenyl)methanone, also known by its Chemical Abstracts Service number 3478-90-8, is a biphenyl derivative characterized by the presence of a ketone functional group. Its molecular formula is with a molecular weight of 334.41 g/mol. The compound features a biphenyl core with a methyl group at the 3-position of one phenyl ring and a ketone group attached to the 4-position of the other phenyl ring. This structural arrangement contributes to its unique chemical properties and potential applications in various fields.
The synthesis of biphenyl-4-yl-(3-methylphenyl)methanone can be achieved through several methods:
Biphenyl-4-yl-(3-methylphenyl)methanone has potential applications in:
Biphenyl-4-yl-(3-methylphenyl)methanone has several structural analogs that share similar functional groups or frameworks. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| 1,1'-Biphenyl-3-yl(phenyl)methanone | 3378-09-4 | 1.00 | Contains phenolic functionality |
| 1,1':4',1''-Terphenyl-4-yl(phenyl)methanone | 5623-42-7 | 1.00 | Features an extended aromatic system |
| 1-[1,1'-Biphenyl]-3-ylanone | 3112-01-4 | 0.96 | Similar ketone structure but different substituents |
| 1-(4'-Methyl-[1,1'-biphenyl]-3-ylanone | 893734-36-6 | 0.96 | Methyl substitution alters electronic properties |
| 1-(3'-Methyl-[1,1'-biphenyl]-3-ylanone | 893734-40-2 | 0.96 | Variation in methyl positioning affects reactivity |
The uniqueness of biphenyl-4-yl-(3-methylphenyl)methanone lies in its specific arrangement of methyl and ketone groups, which may influence its reactivity and biological activity compared to these similar compounds.